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Compound of Interest

Compound Name:
tert-Butyl 1-oxa-5-

azaspiro[2,5]octane-5-carboxylate

Cat. No.: B153088 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: A detailed, validated experimental protocol for the direct synthesis of tert-

Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is not readily available in the cited literature.

This document provides a detailed protocol for the synthesis of a closely related regioisomeric

analogue, tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, based on published

patent literature. This synthesis illustrates a potential strategy for constructing the oxa-

azaspiro[3.4]octane core.

Introduction
Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of significant interest in

medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved

pharmacological properties. The 1-oxa-5-azaspirooctane core is a valuable motif for exploring

new chemical space in drug discovery. This application note details a three-step synthesis for a

Boc-protected bromo-substituted 5-oxa-2-azaspiro[3.4]octane, a regioisomer of the target

compound. The described methodology involves the formation of a key tertiary alcohol

intermediate, followed by a bromination and subsequent intramolecular cyclization to yield the

spirocyclic ether.
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A three-step synthetic route is employed, starting from N-Boc-3-oxoazetidine. The key steps

involve an allylation, a bromination of the allyl group, and a final base-mediated intramolecular

cyclization to form the tetrahydrofuran ring of the spirocycle.
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N-Boc-3-oxoazetidine

tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

1. Allyl Bromide, Zinc Powder
THF/Water, 10-20°C

tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

2. Liquid Bromine
Dichloromethane, -30 to -10°C, 2h

tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

3. Potassium Carbonate
Acetonitrile, 82°C, overnight

Click to download full resolution via product page

Caption: Overall reaction scheme for the synthesis of the regioisomeric analogue.
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Experimental Protocols
The synthesis is divided into three main experimental procedures as outlined below.

Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-
carboxylate
This initial step involves the Barbier-type allylation of the ketone on the azetidine ring.

Protocol:

To a solution of 1-Boc-3-oxoazetidine in a mixture of tetrahydrofuran (THF) and water, add

zinc powder.

Cool the suspension to a temperature between 10-20°C.

Slowly add allyl bromide to the reaction mixture.

Stir the reaction at 10-20°C and monitor for the consumption of the starting material by an

appropriate method (e.g., TLC or LC-MS).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield tert-butyl 3-allyl-3-

hydroxyazetidine-1-carboxylate.

Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-
hydroxyazetidine-1-carboxylate
This step involves the bromination of the double bond of the allyl group.

Protocol:
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Dissolve tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate in dichloromethane.

Cool the solution to a temperature between -30°C and -10°C.

Slowly add liquid bromine to the cooled solution.

Stir the reaction mixture at this temperature for 2 hours.

After 2 hours, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain tert-butyl 3-(2,3-dibromopropyl)-3-

hydroxyazetidine-1-carboxylate.

Synthesis of tert-Butyl 7-bromo-5-oxa-2-
azaspiro[3.4]octane-2-carboxylate
The final step is an intramolecular Williamson ether synthesis to form the spirocyclic product.

Protocol:

Dissolve tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate in acetonitrile.

Add potassium carbonate as the base to the solution.

Heat the reaction mixture to 82°C and stir overnight.

Monitor the reaction for completion.

After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure.
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Purify the resulting crude product by column chromatography to afford the final product, tert-

butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Data Presentation
The following table summarizes the key quantitative parameters for each step of the synthesis.

Step Reactant Reagents
Solvent(s
)

Temperat
ure (°C)

Time Product

1

1-Boc-3-

oxoazetidin

e

Allyl

Bromide,

Zinc

Powder

THF, Water 10 to 20 -

tert-Butyl

3-allyl-3-

hydroxyaze

tidine-1-

carboxylate

2

tert-Butyl

3-allyl-3-

hydroxyaze

tidine-1-

carboxylate

Liquid

Bromine

Dichlorome

thane
-30 to -10 2 h

tert-Butyl

3-(2,3-

dibromopro

pyl)-3-

hydroxyaze

tidine-1-

carboxylate

3

tert-Butyl

3-(2,3-

dibromopro

pyl)-3-

hydroxyaze

tidine-1-

carboxylate

Potassium

Carbonate
Acetonitrile 82 Overnight

tert-Butyl

7-bromo-5-

oxa-2-

azaspiro[3.

4]octane-2-

carboxylate

Experimental Workflow Visualization
The workflow for the synthesis is depicted in the following diagram.
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Start with
1-Boc-3-oxoazetidine

Step 1: Allylation
- Add Zinc Powder and Allyl Bromide

- Stir at 10-20°C

Workup 1
- Quench with NH4Cl (aq)
- Extract with Ethyl Acetate

- Dry and Concentrate

Purification 1
- Column Chromatography

Step 2: Bromination
- Dissolve in Dichloromethane

- Add Liquid Bromine at -30 to -10°C
- Stir for 2 hours

Workup 2
- Quench with Na2S2O3 (aq)

- Extract with Dichloromethane
- Wash, Dry, and Concentrate

Step 3: Cyclization
- Dissolve in Acetonitrile

- Add K2CO3
- Heat at 82°C overnight

Workup 3
- Filter and Concentrate

Purification 3
- Column Chromatography

Final Product:
tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the spirocyclic analogue.
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Conclusion
This application note provides a detailed protocol for the synthesis of tert-butyl 7-bromo-5-oxa-

2-azaspiro[3.4]octane-2-carboxylate, a regioisomeric analogue of tert-butyl 1-oxa-5-

azaspiro[3.4]octane-5-carboxylate. The described three-step sequence is a viable method for

the construction of the oxa-azaspiro[3.4]octane skeleton. Researchers may be able to adapt

this methodology for the synthesis of other derivatives and regioisomers of this spirocyclic

system. Further optimization of reaction conditions may be necessary to achieve desired yields

and purity for specific target molecules.

To cite this document: BenchChem. [Application Note: Synthesis of tert-Butyl 1-oxa-5-
azaspirooctane-5-carboxylate Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153088#synthesis-of-tert-butyl-1-oxa-5-
azaspirooctane-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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